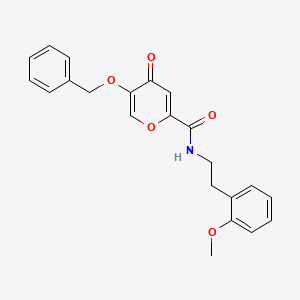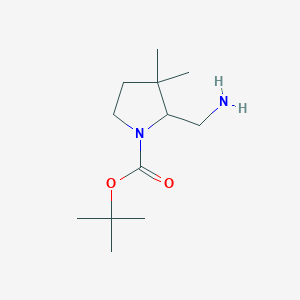![molecular formula C18H13FN6OS B2750918 N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide CAS No. 887349-03-3](/img/structure/B2750918.png)
N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C18H13FN6OS and its molecular weight is 380.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Anticancer agent 110, also known as N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide or N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide, is a potent anticancer agent. The primary target of this compound is the Melanoma Differentiation-Associated gene-5 (MDA5) , a cytosolic dsRNA helicase .
Mode of Action
The compound interacts with its target, MDA5, and induces a tumor-cell selective killing by a combined activation of autophagy and apoptosis .
Biochemical Pathways
The affected pathways include the activation of RNA helicases, autophagy, and apoptosis . These pathways lead to the self-degradation of tumor cells, depleting them of essential organelles and promoting their demise .
Pharmacokinetics
It is mentioned that the compound is highly effective against a broad spectrum of cancer types, while maintaining the viability of normal cells of different lineages . This suggests a favorable bioavailability and selective uptake by malignant cells.
Result of Action
The molecular and cellular effects of the compound’s action include the selective killing of tumor cells through the combined activation of autophagy and apoptosis . This leads to the self-degradation of tumor cells, depleting them of essential organelles and promoting their demise .
Análisis Bioquímico
Biochemical Properties
Anticancer agent 110 interacts with various biomolecules in biochemical reactions. It causes DNA damage and leads to apoptosis
Cellular Effects
Anticancer agent 110 has significant effects on various types of cells and cellular processes. It influences cell function by causing DNA damage, which leads to apoptosis
Molecular Mechanism
The molecular mechanism of action of Anticancer agent 110 involves causing DNA damage that leads to apoptosis
Dosage Effects in Animal Models
The effects of Anticancer agent 110 vary with different dosages in animal models
Propiedades
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6OS/c19-14-5-1-12(2-6-14)9-16-10-20-18(27-16)22-17(26)13-3-7-15(8-4-13)25-11-21-23-24-25/h1-8,10-11H,9H2,(H,20,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOFRQOPIQJUFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)N4C=NN=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2750836.png)




![1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol](/img/structure/B2750848.png)
![6-amino-7H-benzo[e]perimidin-7-one](/img/structure/B2750849.png)



![N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2750854.png)
![N-(4-bromo-3-methylphenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2750856.png)

